molecular formula C9H16O4 B162715 Diethyl dimethylmalonate CAS No. 1619-62-1

Diethyl dimethylmalonate

Cat. No. B162715
CAS RN: 1619-62-1
M. Wt: 188.22 g/mol
InChI Key: UELKSYXXNGHTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl dimethylmalonate is a chemical compound with the linear formula (CH3)2C(CO2C2H5)2 . It has a molecular weight of 188.22 . It is a liquid at room temperature with a refractive index of 1.412 .


Synthesis Analysis

A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of Diethyl dimethylmalonate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Diethyl dimethylmalonate can undergo various chemical reactions. For instance, it forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts . It can also be combined with urea under the action of a strong base to form a barbiturate .


Physical And Chemical Properties Analysis

Diethyl dimethylmalonate is a liquid at room temperature with a density of 0.991 g/mL at 25 °C . It has a boiling point of 192 °C .

Scientific Research Applications

1. Metathesis Reactions

Diethyl dimethylmalonate has been studied in ring-closing metathesis reactions using ruthenium catalysts. Stewart et al. (2010) investigated the relative turnover numbers (TONs) of productive and nonproductive metathesis reactions of diethyl diallylmalonate with various ruthenium-based catalysts. The study proposed nonproductive cross metathesis involving a chain-carrying ruthenium methylidene and used a steric model to explain observed trends (Stewart et al., 2010).

2. Kinetic Studies

George et al. (2003) measured bimolecular rate coefficients for the reactions of hydroxyl radical (OH) with various compounds including diethyl dimethylmalonate in aqueous solutions. This was achieved using a novel experimental technique involving a Teflon AF 2400 liquid core waveguide, enabling sensitive detection of chemical transients in the aqueous phase (George et al., 2003).

3. Transesterification Catalysis

Rathore et al. (2013) reported the transesterification of higher to lower esters and vice versa under ambient conditions using ethylenediamine assisted by metal nanoparticles. This includes the room temperature conversion of diethylmalonate to dimethylmalonate, demonstrating the potential of this catalytic system in organic synthesis (Rathore et al., 2013).

4. Complex Formation Studies

Calvaruso et al. (1977) investigated the kinetics of complex formation between diethyl dimethylmalonate and iron(III) in aqueous solution. They estimated the dissociation constants of diethylmalonate and the stability constant of the corresponding iron(III) monochelates, proposing two possible mechanisms for the observed reactions (Calvaruso et al., 1977).

5. Polymerization Applications

Fox and Schrock (1992) explored the living cyclopolymerization of diethyl dipropargylmalonate, yielding a conjugated polyene with both five- and six-membered rings in the polyene backbone. This study showed that cyclization to form the five-membered ring prevents deactivation of the catalyst (Fox & Schrock, 1992).

Safety And Hazards

Diethyl dimethylmalonate is classified as a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should occur near it . Contact with skin and eyes should be avoided, and inhalation of vapour or mist should be prevented .

Future Directions

There is ongoing research into the therapeutic potential of succinate dehydrogenase inhibition, by using dimethyl malonate (DMM), on kidney and mitochondria functions in a mouse model of AKI . This could have clinical implications for future therapeutic strategies to prevent the development of AKI and associated adverse complications, especially in high-risk hospitalized patients .

properties

IUPAC Name

diethyl 2,2-dimethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKSYXXNGHTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167270
Record name Diethyl dimethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl dimethylmalonate

CAS RN

1619-62-1
Record name Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl dimethylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL DIMETHYLMALONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl dimethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl dimethylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.023 ml of concentrated sulfuric acid are cautiously added to a solution of 4 g of 2,2-dimethylmalonic acid in 30 ml of a 1:2 absolute ethanol/toluene mixture. The reaction mixture is refluxed, distilling the azeotropic water/toluene mixture and adding every few an ethanol/toluene mixture. After 3 hours, the reaction mixture is added with 50 ml of water and extracted with ethyl acetate (3×15 ml). The combined organic extracts are dried over sodium sulfate and solvent is evaporated off under reduced pressure. The residue is purified by silica gel chromatography (eluent 2:1 hexane/AcOEt). 3.3 g of 2,2-dimethylmalonic acid diethyl ester are obtained.
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl dimethylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl dimethylmalonate
Reactant of Route 3
Reactant of Route 3
Diethyl dimethylmalonate
Reactant of Route 4
Reactant of Route 4
Diethyl dimethylmalonate
Reactant of Route 5
Reactant of Route 5
Diethyl dimethylmalonate
Reactant of Route 6
Reactant of Route 6
Diethyl dimethylmalonate

Citations

For This Compound
80
Citations
AG Harrison, J Malát - International journal of mass spectrometry and ion …, 1997 - Elsevier
… The fragmentation pathways of the [M-OC2Hs1 + ion of diethyl dimethylmalonate are summarized in Scheme 3; in this scheme we suggest that rearrangement to protonated ethyl …
Number of citations: 4 www.sciencedirect.com
E Baumgarten, CR Hauser - Journal of the American Chemical …, 1944 - ACS Publications
… The carbethoxylation of ethyl isobutyrate to form diethyl dimethylmalonate, which has been effected previously with ethyl chlorocarbonate9 in high yield using sodium triphenylmethide, …
Number of citations: 9 pubs.acs.org
C Haase, CR Sarko, M DiMare - The Journal of Organic Chemistry, 1995 - ACS Publications
… catalysts 2a—f to be well-defined, a series of VT-NMR experiments were conducted on the adducts of these catalysts and (i-PrO^TiCla with Lewis bases like 3, diethyl dimethylmalonate, …
Number of citations: 117 pubs.acs.org
LB Gortler, MD Saltzman - The Journal of Organic Chemistry, 1966 - ACS Publications
… Diethyl dimethylmalonate was prepared by the methylation of diethyl malonateaccording to the method of Thorne.5 The dimethylmalonate was obtained in 67% yield, bp 190-193, lit.5 …
Number of citations: 9 pubs.acs.org
PE Chatham, GM Karp, MLJ Kaufman, W Nyitray… - Journal of …, 1982 - Elsevier
… iron (FpCCHs), and diethyl dimethylmalonate. Diethyl methylsuccinate could not be detected by gas chromatography_ I was obtained as a stable, slightly air-sensitive, yellow-brown oil, …
Number of citations: 5 www.sciencedirect.com
CY Meyers, HG Lutfi, VM Kolb, Y Hou… - … Section C: Crystal …, 1996 - scripts.iucr.org
… Comment We recently prepared 4,4-dimethylpyrazolidine-3,5- dione (1) by refiuxing diethyl dimethylmalonate with hydrazine hydrate for 5-8 days (Kolb, Colloton, Robin- son, Lutfi & …
Number of citations: 6 scripts.iucr.org
JB Tingle, EE Gorsline - Journal of the American Chemical …, 1908 - ACS Publications
… Because of their varying behavior with sodium, diethyl malonate and diethyl dimethylmalonate appear to have different constitutions. Diethyl chlormalonate reacts as though it were …
Number of citations: 3 pubs.acs.org
AP Krapcho, JF Weimaster, JM Eldridge… - The Journal of …, 1978 - ACS Publications
… The decarbethoxylation of diethyl dimethylmalonate by Na3P04-12H20 is of interest. It appears that the effectiveness of this salt may be due to the high pH of its aqueous solutions …
Number of citations: 383 pubs.acs.org
BE Hudson Jr, CR Hauser - Journal of the American Chemical …, 1941 - ACS Publications
… isobutyrate with ethyl chlorocarbonate gave diethyl dimethylmalonate in a yield of 75%. … previously25 involving the partial hydrolysis of diethyl dimethylmalonate to the mono-acid ester, …
Number of citations: 39 pubs.acs.org
R Padmakumar, S Gantla, R Banerjee - Analytical biochemistry, 1993 - Elsevier
… Diethyl methylmalonate was the first to elute under these conditions followed by diethyl dimethylmalonate. Fractions containing diethylmethylmalonate were pooled and concentrated by …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.